molecular formula C6H6ClN B118027 4-Chloro-2-methylpyridine CAS No. 3678-63-5

4-Chloro-2-methylpyridine

Cat. No. B118027
CAS RN: 3678-63-5
M. Wt: 127.57 g/mol
InChI Key: DAOZBJCTEPJGES-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine is a chemical compound with the molecular formula C6H6ClN . It is also known by other names such as 4-Chloro-2-methylpyridin, 4-Chloro-2-méthylpyridine, and Pyridine, 4-chloro-2-methyl- .


Synthesis Analysis

The synthesis of 2-methylpyridines has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyridine involves a pyridine ring with a chlorine atom attached at the 4th position and a methyl group attached at the 2nd position .


Chemical Reactions Analysis

2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .


Physical And Chemical Properties Analysis

4-Chloro-2-methylpyridine has a density of 1.2±0.1 g/cm3, a boiling point of 163.5±20.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.4±3.0 kJ/mol and a flash point of 65.6±7.4 °C .

Scientific Research Applications

Molecular Structure and Electronic Properties

  • A study by (Velraj, Soundharam, & Sridevi, 2015) investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, NMR chemical shifts, and thermodynamic properties of compounds including 3-amino-2-chloro-4-methylpyridine (ACMP). This research provides valuable insights into the electronic properties and stability of these compounds.

Synthesis and Purification

  • Several studies have focused on synthesizing and purifying compounds related to 4-Chloro-2-methylpyridine:
    • The synthesis of 2-chloro-3-amino-4-methylpyridine was explored using various raw materials (Fan, 2008).
    • A method for separating and purifying 2-Chloro-5-Trichloromethylpyridine was developed, achieving over 99% purity (Su Li, 2005).

Crystal Structures and Reactivity

  • Research by (Arjunan et al., 2012) delved into the vibrational spectroscopic analysis, conformation, and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. The study provides information on the reactivity and electronic properties of these compounds.

Applications in Organic Acid–Base Salts

  • A study on molecular salts involving 2-amino-4-methylpyridine and various benzoic acids including 4-chlorobenzoate highlighted the formation of supramolecular structures and noncovalent interactions (Khalib et al., 2014). This research could have implications for the design of new materials.

Potential in Organic Synthesis

  • The efficient synthesis and application of related compounds, such as 2-Fluoro-4-methylpyridine, in the development of cognition enhancer drugs was explored by (Pesti et al., 2000). This highlights the potential use of 4-Chloro-2-methylpyridine derivatives in pharmaceuticals.

Antibacterial Activity

  • An investigation into the photochemical isomerization and antimicrobial activity of 2-chloro-5-methylpyridine-3-olefin derivatives suggested their potential use in developing antibacterial agents (Gangadasu et al., 2009).

Safety And Hazards

4-Chloro-2-methylpyridine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals, including 2-methylpyridines, is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

properties

IUPAC Name

4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZBJCTEPJGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342395
Record name 4-Chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyridine

CAS RN

3678-63-5
Record name 4-Chloro-2-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JH Barnes, FR Hartley, CEL Jones - Tetrahedron, 1982 - Elsevier
… -oxide is reported to react with phosphoryl chloride to yield 4-chloro-2-methylpyridine in 72, … nitration of ZmethylpyridineN-oxideI and 4-chloro-2-methylpyridine-N-oxide was prepared by …
Number of citations: 26 www.sciencedirect.com
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
… Both 4-bromo- and 4-chloro-2-methylpyridine (6 and 7) are converted into three isomeric aminomethylpyridines. Hence it can be concluded that they react according to two …
Number of citations: 14 onlinelibrary.wiley.com
RJ Ife, CA Dyke, DJ Keeling, E Meenan… - Journal of medicinal …, 1989 - ACS Publications
The benzimidazole sulfoxide class of antisecretory H+/K+-ATPase inhibitors need to possess high stability under neutral physiological conditions yet rearrange rapidly at low pH to the …
Number of citations: 55 pubs.acs.org
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
… V can also be prepared by oxidation of 4-chloro-2-methylpyridine (IV) . … mination with a specimen of 4-chloro-2-methylpyridine-N-oxide hydrochloride, prepared by reacting 4-nitro-2-…
Number of citations: 8 onlinelibrary.wiley.com
A Takamizawa, S Matsumoto, T Iwata… - Journal of Medicinal …, 1974 - ACS Publications
… Benzoyloxy-5-benzoyloxymethyl-4-chloro-2-methylpyridine (9). Dibenzoate 8 (3.6 g) and POCI3 (10 ml) were refluxed for 18 hr. Excess POCI3 was …
Number of citations: 23 pubs.acs.org
K Umei, Y Nishigaya, A Kondo, K Tatani… - Bioorganic & Medicinal …, 2017 - Elsevier
… Thus, condensation reaction of 4-chloro-2-methylpyridine with the corresponding alkyl ester afforded ketones 24g, 24i, and 24l, and subsequent N-amination with O-(mesitylsulfonyl)…
Number of citations: 20 www.sciencedirect.com
TK David, NK Prashanth, M Rajendraswami… - Tetrahedron …, 2017 - Elsevier
… Synthesis of 4-chloro-2-methylpyridine-N-oxide (7). To a solution of 4-chloro-2-methyl … To a solution of 4-chloro-2-methylpyridine-N-oxide (7, 4.3 kg, 29.94 mol) in dichloromethane (64.5 …
Number of citations: 3 www.sciencedirect.com
W Shuai, X Li, W Li, F Xu, L Lu, H Yao, L Yang… - European journal of …, 2020 - Elsevier
… 25 and 30 reacted with 4-methylbenzenesulfonhydrazide to give N-tosylhydrazones 26 and 31, which coupled with 4-chloro-2, 6-dimethylpyridine or 4-chloro-2-methylpyridine to obtain …
Number of citations: 14 www.sciencedirect.com
K Nose, T Iyoda, T Sanji - Polymer, 2014 - Elsevier
This work examines the polycondensation of 4-chloropyridine derivatives using an N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) initiator and ion exchange reagents NaBPh 4 , …
Number of citations: 9 www.sciencedirect.com
YJ Wu, GJ Porter, DB Frennesson… - The Journal of Organic …, 2022 - ACS Publications
… (21) However, the subsequent ortho lithiation of the readily available 4-chloro-2-methylpyridine 9 was anticipated to favor C5 rather than C3 lithiation considering the steric effect of the …
Number of citations: 3 pubs.acs.org

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